Mephenytoin
Overview
Description
Mephenytoin, marketed as Mesantoin by Novartis, is a hydantoin derivative used as an anticonvulsant. It was introduced approximately 10 years after phenytoin, in the late 1940s. This compound is primarily used for the treatment of refractory partial epilepsy. The significant metabolite of this compound is nirvanol (5-ethyl-5-phenylhydantoin), which was the first hydantoin briefly used as a hypnotic .
Mechanism of Action
Target of Action
Mephenytoin is known to primarily target the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the propagation of action potentials in neurons, which is fundamental to the functioning of the nervous system.
Mode of Action
By inhibiting these channels, this compound prevents the rapid, repetitive firing of electrical signals, thereby reducing the spread of seizure activity within the brain .
Biochemical Pathways
This compound’s action on sodium channels affects the overall excitability of neurons, influencing various biochemical pathways. The primary site of action is the motor cortex where the spread of seizure activity is inhibited . By promoting sodium efflux from neurons, this compound tends to stabilize the threshold against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient .
Pharmacokinetics
This compound is metabolized by several cytochrome P450 enzymes, including CYP2C19, CYP2C8, CYP2C9, CYP2B6, CYP1A2, and CYP2D6 . These enzymes play a critical role in the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of neuronal membranes and the inhibition of seizure activity. By blocking sodium channels, this compound prevents the generation and spread of seizure activity, thereby controlling various types of partial seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in the chemical environment of neurons can affect the drug’s ability to stabilize the membrane sodium gradient . Additionally, factors such as the patient’s overall health, co-administered drugs, and genetic factors (such as polymorphisms in cytochrome P450 enzymes) can influence the drug’s metabolism and overall effectiveness .
Biochemical Analysis
Biochemical Properties
Mephenytoin is known to target sodium channel protein type 5 subunit alpha . It is metabolized by several enzymes including Cytochrome P450 2C19, Cytochrome P450 2C8, Cytochrome P450 2C9, Cytochrome P450 2B6, Cytochrome P450 1A2, and Cytochrome P450 2D6 .
Cellular Effects
This compound has been found to be useful in the treatment of epilepsy . The primary site of action is the motor cortex where spread of seizure activity is inhibited . Possibly by promoting sodium efflux from neurons, this compound tends to stabilize the threshold against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient .
Molecular Mechanism
The mechanism of action of this compound is not definitely known, but extensive research strongly suggests that its main mechanism is to block frequency-, use- and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials .
Temporal Effects in Laboratory Settings
This compound has many toxic responses and adverse effects that have been documented. Rash, nausea, vomiting, lethargy, ataxia, dizziness, nystagmus, somnolence, tremors, diplopia, depression, nervousness, and irritability are common side effects . Many seem dose-related, while others appear to be symptoms of a this compound hypersensitivity reaction .
Dosage Effects in Animal Models
In the first study, a number of experiments were described in dogs and rabbits, and the effects of phenytoin on the vagus nerve function, respiration and blood pressure were analyzed . A dose range of 5, 10, 15, 20 and 25 mg phenytoin per kg produced a dose-dependent decrease of blood pressure .
Metabolic Pathways
This compound is metabolized by several enzymes including Cytochrome P450 2C19, Cytochrome P450 2C8, Cytochrome P450 2C9, Cytochrome P450 2B6, Cytochrome P450 1A2, and Cytochrome P450 2D6 .
Transport and Distribution
It is known that this compound targets sodium channel protein type 5 subunit alpha , suggesting that it may be transported to regions of the cell where these channels are present.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mephenytoin can be synthesized through the condensation of benzil with urea in the presence of sodium ethoxide, followed by cyclization and subsequent alkylation with ethyl iodide. The reaction conditions typically involve heating and refluxing to facilitate the formation of the imidazolidine ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Mephenytoin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the phenyl ring or the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated this compound derivatives.
Reduction: Dihydro this compound derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Mephenytoin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of hydantoins and their derivatives.
Biology: Investigated for its effects on neuronal sodium channels and its role in modulating neuronal excitability.
Medicine: Primarily used as an anticonvulsant for treating refractory partial epilepsy. It has also been studied for its potential use in other neurological disorders.
Industry: Used in the development of new anticonvulsant drugs and as a reference compound in pharmacokinetic studies
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant. It was introduced earlier than mephenytoin and is widely used for various types of seizures.
Nirvanol: The significant metabolite of this compound, known for its hypnotic properties but also its toxicity.
Ethotoin: Another hydantoin derivative with similar anticonvulsant properties but different pharmacokinetic profiles
Uniqueness of this compound
This compound is unique due to its specific hydroxylation polymorphism, which affects its metabolism and pharmacokinetics. This polymorphism makes it an interesting compound for studying genetic variations in drug metabolism. Additionally, its use is often considered only after other less toxic anticonvulsants have failed, highlighting its role as a secondary treatment option .
Properties
IUPAC Name |
5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023257 | |
Record name | Mephenytoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mephenytoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Practically insoluble in water. One gram dissolves in about 16 ml 95% ethanol., 9.70e-01 g/L | |
Record name | Mephenytoin | |
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Record name | MEPHENYTOIN | |
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Record name | Mephenytoin | |
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Mechanism of Action |
The mechanism of action of mephenytoin is not definitely known, but extensive research strongly suggests that its main mechanism is to block frequency-, use- and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. ... Hydantoin anticonvulsants have an excitatory effect on the cerebellum, activating inhibitory pathways that extend to the cerebral cortex. This effect may also produce a reduction in seizure activity that is assoc with an increased cerebellar Purkinje cell discharge. /Hydantoin anticonvulsants/ | |
Record name | Mephenytoin | |
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Color/Form |
Crystals | |
CAS No. |
50-12-4 | |
Record name | (±)-Mephenytoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-12-4 | |
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Record name | Mephenytoin | |
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Melting Point |
136 to 137 °C, 135 °C | |
Record name | Mephenytoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00532 | |
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Record name | MEPHENYTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mephenytoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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